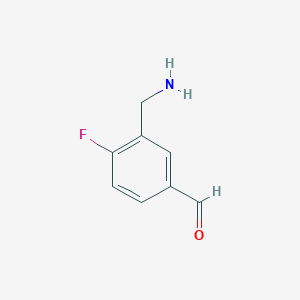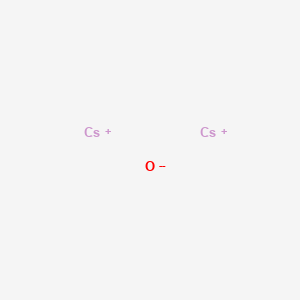
Caesium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesium oxide, also known as cesium oxide, is an inorganic compound composed of caesium and oxygen. The most common form of this compound is represented by the chemical formula Cs₂O. It is a yellow-orange solid that forms hexagonal crystals. This compound is known for its high reactivity and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Caesium oxide can be synthesized through several methods:
Direct Combination: The most straightforward method involves the direct combination of elemental caesium with oxygen. This reaction is highly exothermic and must be controlled carefully.
Reduction of Caesium Compounds: Another method involves the reduction of caesium compounds, such as caesium carbonate (Cs₂CO₃), using a reducing agent like magnesium. The reaction proceeds as follows[ \text{Cs}_2\text{CO}_3 + \text{Mg} \rightarrow \text{Cs}_2\text{O} + \text{MgO} + \text{CO}_2 ]
Industrial Production: Industrially, this compound is often produced by heating caesium nitrate (CsNO₃) in the presence of a reducing agent.
Analyse Chemischer Reaktionen
Caesium oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxides such as caesium peroxide (Cs₂O₂) and caesium superoxide (CsO₂).
Reduction: It can be reduced by elemental magnesium to produce elemental caesium and magnesium oxide[ \text{Cs}_2\text{O} + \text{Mg} \rightarrow 2\text{Cs} + \text{MgO} ]
Hydrolysis: this compound reacts vigorously with water to form caesium hydroxide (CsOH), a highly corrosive compound[ \text{Cs}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CsOH} ]
Reaction with Acids: It reacts with acids to form caesium salts and water. For example, with hydrochloric acid (HCl), it forms caesium chloride (CsCl) and water[ \text{Cs}_2\text{O} + 2\text{HCl} \rightarrow 2\text{CsCl} + \text{H}_2\text{O} ]
Wissenschaftliche Forschungsanwendungen
Caesium oxide has several scientific research applications:
Electron Emission: Due to its excellent electron emission properties, this compound is used in various electron emission devices.
Medical Applications: In medicine, caesium compounds are used in cancer treatment and as a component in certain diagnostic tools.
Wirkmechanismus
The mechanism of action of caesium oxide primarily involves its ability to donate electrons due to its high reactivity. In photocathodes, this compound layers enhance the photoemissive properties by providing a source of electrons when exposed to light. In catalysis, this compound acts as an electron donor or acceptor, facilitating various chemical reactions. Its interaction with water and acids also highlights its strong basic properties, forming hydroxides and salts .
Vergleich Mit ähnlichen Verbindungen
Caesium oxide can be compared with other alkali metal oxides such as:
Lithium Oxide (Li₂O): Unlike this compound, lithium oxide is less reactive and forms a white solid.
Sodium Oxide (Na₂O): Sodium oxide is similar in reactivity to this compound but is more commonly used in industrial applications.
Potassium Oxide (K₂O): Potassium oxide is also highly reactive and forms a white solid, but it is less commonly used in specialized applications compared to this compound.
Rubidium Oxide (Rb₂O): Rubidium oxide is similar in reactivity to this compound but is less commonly used due to the higher cost of rubidium.
This compound is unique due to its high reactivity, excellent electron emission properties, and specific applications in advanced technologies. Its ability to form various oxides and react with a wide range of substances makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
Cs2O |
|---|---|
Molekulargewicht |
281.810 g/mol |
IUPAC-Name |
dicesium;oxygen(2-) |
InChI |
InChI=1S/2Cs.O/q2*+1;-2 |
InChI-Schlüssel |
KOPBYBDAPCDYFK-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


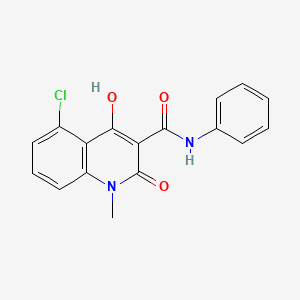


![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

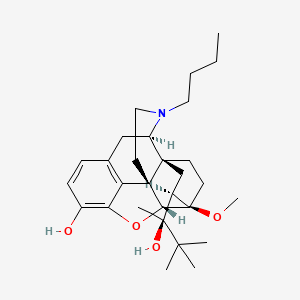

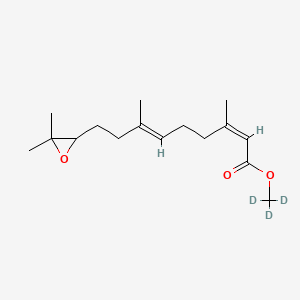
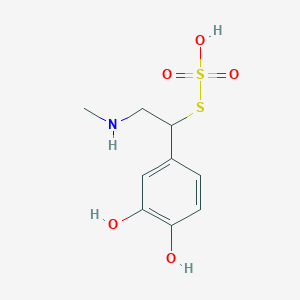
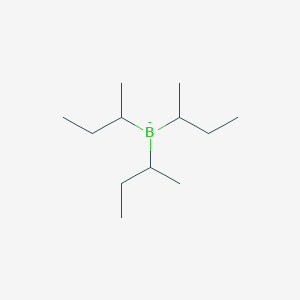
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
